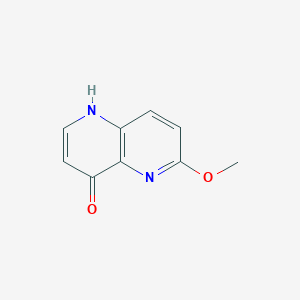

6-Methoxy-1,5-naphthyridin-4-ol

描述

Overview of Naphthyridine Heterocyclic Systems in Academic Research

Naphthyridines are a group of heterocyclic aromatic organic compounds consisting of a naphthalene-like structure where two of the carbon atoms are replaced by nitrogen atoms. digitallibrary.co.in There are six possible isomers of naphthyridine, each with a unique arrangement of the nitrogen atoms within the fused pyridine (B92270) rings. mdpi.com These structures, also known as pyridopyridines or benzodiazines, are considered "privileged structures" in medicinal chemistry. nih.gov This designation stems from their recurring presence in a wide array of biologically active compounds and approved drugs. nih.gov The versatility of the naphthyridine scaffold allows for diverse chemical modifications, making it a valuable building block in the synthesis of complex molecules. researchgate.net

The significance of naphthyridines extends beyond medicinal chemistry into materials science, where they have been investigated for applications in organic light-emitting diodes (OLEDs), sensors, and semiconductors. nih.gov Their ability to act as ligands in the formation of metal complexes also contributes to their broad utility in various chemical research areas. nih.gov

Rationale for Research Focus on 1,5-Naphthyridine (B1222797) Scaffolds

Among the various naphthyridine isomers, the 1,5-naphthyridine scaffold has garnered considerable attention from researchers. nih.govnih.gov This interest is largely due to the diverse biological activities exhibited by many 1,5-naphthyridine derivatives. nih.govnih.gov The specific arrangement of nitrogen atoms in the 1,5-naphthyridine core allows for unique interactions with biological targets. ontosight.ai

Synthetic chemists are particularly drawn to the 1,5-naphthyridine scaffold due to the numerous available methods for its construction and subsequent functionalization. mdpi.comresearchgate.net Techniques such as the Skraup and Friedländer reactions, as well as various cross-coupling and cycloaddition reactions, provide a robust toolbox for creating a wide range of substituted 1,5-naphthyridines. researchgate.netnih.gov This synthetic accessibility facilitates the exploration of structure-activity relationships and the development of novel compounds with tailored properties.

Contextualization of 6-Methoxy-1,5-naphthyridin-4-ol within Naphthyridine Research

This compound, with the chemical formula C9H8N2O2, is a specific derivative within the 1,5-naphthyridine family. chemsrc.com Its structure features a methoxy (B1213986) group at the 6-position and a hydroxyl group at the 4-position of the 1,5-naphthyridine core. This particular substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules. dtic.mil For instance, the hydroxyl group can be converted into a triflate, creating a highly reactive intermediate for further functionalization. sigmaaldrich.com The presence of both electron-donating (methoxy) and potentially reactive (hydroxyl) groups on the naphthyridine scaffold provides multiple avenues for chemical modification.

The synthesis of this compound and its derivatives is an active area of research, with various synthetic routes being explored to improve efficiency and yield. nih.govdtic.mil The study of this compound and its analogs contributes to a deeper understanding of the reactivity and potential applications of the 1,5-naphthyridine scaffold.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H8N2O2 | chemsrc.com |

| Molecular Weight | 176.17 g/mol | chemsrc.com |

| CAS Number | 23443-25-6 | chemsrc.comchemicalbook.com |

| Density | 1.3±0.1 g/cm³ | chemsrc.com |

| Boiling Point | 339.6±37.0 °C at 760 mmHg | chemsrc.com |

| Flash Point | 159.2±26.5 °C | chemsrc.com |

| LogP | 1.78 | chemsrc.com |

Structure

2D Structure

属性

IUPAC Name |

6-methoxy-1H-1,5-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-8-3-2-6-9(11-8)7(12)4-5-10-6/h2-5H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMACLPPRSQXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464024 | |

| Record name | 6-methoxy-1,5-naphthyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23443-25-6 | |

| Record name | 6-methoxy-1,5-naphthyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Methoxy 1,5 Naphthyridin 4 Ol and Its Derivatives

Cyclization Reactions in 1,5-Naphthyridine (B1222797) Synthesis

Cyclization reactions are a cornerstone in the synthesis of the 1,5-naphthyridine core. These methods typically involve the formation of one of the pyridine (B92270) rings from an existing pyridine precursor.

Skraup-Type Reactions and Modifications

The Skraup reaction is a classic method for synthesizing quinolines and has been adapted for 1,5-naphthyridines. wikipedia.org The reaction traditionally involves heating an arylamine, such as 3-aminopyridine (B143674), with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. nih.govwikipedia.org A modified Skraup synthesis was used to prepare 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] nih.govacs.orgnaphthyridin-10-one from 6-methoxy-3-pyridinamine. nih.govmdpi.com

Modifications to the Skraup reaction aim to improve yields and reduce the harshness of the reaction conditions. google.com For instance, various catalysts and oxidants have been explored. Iodine has been shown to be an effective and reusable catalyst. nih.gov Other oxidizing agents like m-NO2PhSO3Na have also been used to improve reproducibility and yield. mdpi.com

| Starting Material | Reagents | Product | Key Features |

| 3-Aminopyridine derivatives | Glycerol, H2SO4, Oxidizing Agent (e.g., nitrobenzene, I2) | 1,5-Naphthyridine derivatives | Classic method, often harsh conditions. nih.govwikipedia.org |

| 6-Methoxy-3-pyridinamine | 2,6-dichloro-3-nitrobenzoic acid, then H2SO4 | 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] nih.govacs.orgnaphthyridin-10-one | A modified approach leading to a fused naphthyridine system. nih.govmdpi.com |

| 3-Aminopyridine | Glycerol, I2, dioxane/water | 1,5-Naphthyridine | Use of iodine as a recyclable catalyst. nih.gov |

| 3-Aminopyridine | Glycerol, m-NO2PhSO3Na | 1,5-Naphthyridine | Improved yield and reproducibility over traditional oxidants. mdpi.com |

Friedlander-Type Condensations and Analogous Approaches

The Friedländer synthesis provides another versatile route to quinolines and, by extension, to naphthyridines. wikipedia.org This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a related ketone with a compound containing an activated methylene (B1212753) group. wikipedia.orgorganic-chemistry.org This methodology is a common strategy for preparing benzo[b] nih.govacs.orgnaphthyridines. nih.govmdpi.com

Various catalysts, including acids and bases, can promote the cyclodehydration step. wikipedia.orgacs.org Propylphosphonic anhydride (B1165640) (T3P®) has been used as a promoter under mild conditions for the synthesis of polysubstituted naphthyridines. researchgate.net The Gould-Jacobs reaction, which is mechanistically related, involves the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield a 4-hydroxyquinoline (B1666331) derivative. nih.govmdpi.com This has been applied to the synthesis of compounds like 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid benzylamide. nih.govmdpi.com

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Friedländer Condensation | 2-aminonicotinaldehyde and a ketone | Acid or base catalysis | 1,5-Naphthyridine derivative researchgate.net |

| Modified Friedländer | 3-aminoquinaldehyde and 2-acetylpyridine | NaOH, ethanol | Benzo[b] nih.govacs.orgnaphthyridine derivative mdpi.com |

| T3P® Promoted Friedländer | 2-aminobenzaldehydes and ketones | Propylphosphonic anhydride (T3P®) | Polysubstituted quinolines and naphthyridines researchgate.net |

| Gould-Jacobs Reaction | 3-aminopyridine and diethyl ethoxymethylenemalonate | Heat (e.g., Dowtherm A) | 4-hydroxy-1,5-naphthyridine derivative nih.gov |

Other Intramolecular Cyclization Strategies

Beyond the Skraup and Friedländer reactions, other intramolecular cyclization methods are employed for 1,5-naphthyridine synthesis. One such approach involves an electrocyclic ring closure. For example, N-(3-pyridyl)aldimines can react with alkynes in the presence of a Lewis acid like BF3·Et2O to form 1,5-naphthyridines. nih.gov This reaction is thought to proceed through a stepwise [4+2]-cycloaddition mechanism. nih.gov

Another strategy involves the Heck reaction, where an appropriate aminopyridine undergoes a palladium-catalyzed coupling followed by cyclization to yield the 1,5-naphthyridine core. nih.gov Additionally, a method starting from a substituted pyridine involves treatment with diethyl oxalate, followed by reduction of nitro and carbonyl groups and subsequent lactamization to form the 1,5-naphthyridine ring system. nih.gov Reductive cyclization of intermediates like a conjugated keto-azide is another key strategy for constructing substituted piperidine (B6355638) rings, which can be precursors or analogues to naphthyridine systems. nih.gov

Cycloaddition Reactions in 1,5-Naphthyridine Synthesis

Cycloaddition reactions offer powerful and often stereoselective methods for constructing the 1,5-naphthyridine framework. These reactions build the heterocyclic system through the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single step.

Aza-Diels-Alder (Povarov) Reactions

The aza-Diels-Alder reaction, particularly the Povarov reaction, is a significant method for synthesizing tetrahydro-1,5-naphthyridine derivatives, which can then be aromatized. nih.govrsc.org The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene, typically catalyzed by a Lewis acid. wikipedia.org This reaction has been used to synthesize 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives in a regio- and stereoselective manner. nih.gov

The imines are often generated in situ from a 3-aminopyridine and an aldehyde. nih.gov The reaction with an alkene, such as styrene (B11656) or vinyl acetamide, proceeds through an endo transition state to give cis-substituted tetrahydro-1,5-naphthyridines. nih.gov Lewis acids like boron trifluoride etherate (BF3·Et2O) are commonly used to activate the imine. nih.govrsc.org

| Imine Source | Alkene | Catalyst | Intermediate/Product |

| 3-Aminopyridine + Aldehyde | Styrene | Lewis Acid (e.g., BF3·Et2O) | 1,2,3,4-Tetrahydro-1,5-naphthyridine nih.gov |

| 3-Aminopyridine + Aldehyde | Vinyl Acetamide | Lewis Acid | cis-1,2,3,4-Tetrahydro-1,5-naphthyridine nih.gov |

| N-(3-pyridyl) aldimines | Indene | BF3·Et2O | Tetracyclic endo-1,2,3,4-tetrahydro nih.govacs.orgnaphthyridines nih.govmdpi.com |

Hetero-[4+2]-Cycloaddition Pathways

Hetero-[4+2]-cycloaddition reactions, where one or more atoms in the diene or dienophile is a heteroatom, are crucial for synthesizing heterocyclic systems. nih.gov In the context of 1,5-naphthyridine synthesis, these reactions can involve azadienes reacting with various dienophiles. nih.govrsc.org

One studied pathway involves the reaction of N-(3-pyridyl)aldimines with alkynes, catalyzed by a Lewis acid. nih.govacs.org This reaction, while formally a [4+2]-cycloaddition, has been suggested by computational studies to proceed through a stepwise mechanism involving a zwitterionic intermediate rather than a concerted process. acs.org The pyridine ring of the aldimine acts as part of the azadiene system. This method allows for the synthesis of substituted 1,5-naphthyridines directly. acs.org Intramolecular versions of this reaction have also been developed, leading to fused naphthyridine systems. nih.govresearchgate.net

[3+2] Cycloaddition Approaches

Cycloaddition reactions represent a powerful tool for the construction of the 1,5-naphthyridine core. nih.gov Among these, [3+2] cycloaddition processes have been noted as a viable synthetic method. nih.govresearchgate.net This strategy typically involves the reaction of a three-atom component with a two-atom component to form a five-membered ring, which can then be further elaborated to construct the bicyclic naphthyridine system. For instance, intramolecular 1,3-dipolar cycloaddition reactions have been successfully employed in the synthesis of complex fused heterocyclic systems, including those containing a β-carboline fused to a naphthyridine ring. mdpi.com While specific examples detailing the synthesis of 6-Methoxy-1,5-naphthyridin-4-ol via a [3+2] cycloaddition were not prominently featured in the reviewed literature, the general applicability of this method to construct substituted 1,5-naphthyridine derivatives is acknowledged. nih.gov A notable application of dipolar cycloaddition was in the synthesis of P2X7 antagonists with a 1,4,6,7-tetrahydro-5H- nih.govmdpi.comnih.govtriazolo[4,5-c]pyridine core, demonstrating the power of this approach in creating complex, medicinally relevant scaffolds. nih.gov

Cross-Coupling Reactions in the Construction of Naphthyridine Scaffolds

Cross-coupling reactions are fundamental in modern organic synthesis and have been extensively applied to the preparation of 1,5-naphthyridine derivatives. nih.govmdpi.com These reactions, often catalyzed by transition metals like palladium, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. wikipedia.orglibretexts.org

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of substituted 1,5-naphthyridines. nih.govresearchgate.net Various types of palladium-catalyzed reactions are employed, including the Heck, Stille, and Suzuki-Miyaura reactions. researchgate.netmdpi.comlibretexts.org

The Heck reaction , for example, has been utilized to prepare 1,5-naphthyridinone derivatives from substituted 3-aminopyridines and acrylates in good yields, followed by a cyclization step. mdpi.com The Stille cross-coupling reaction offers another route to the 1,5-naphthyridine ring. mdpi.com The Suzuki-Miyaura reaction is also a powerful tool, particularly for introducing aryl or heteroaryl substituents. For instance, it was instrumental in the synthesis of a biphenyl-linked sulphonamide, where reaction optimization led to high yields and milder conditions. acs.org These reactions typically involve the coupling of a halide or triflate derivative of a pyridine or naphthyridine with an appropriate organometallic reagent. mdpi.comnih.govuwindsor.ca The choice of catalyst, ligands, and reaction conditions is crucial for the success of these transformations. acs.org The versatility of these methods allows for the introduction of a wide array of substituents onto the naphthyridine core, which is essential for developing structure-activity relationships in medicinal chemistry programs. nih.govacs.org

| Coupling Reaction | Reactants | Catalyst System (Typical) |

| Heck Reaction | Substituted Pyridine, Methyl Acrylate | Palladium catalyst, PBu₃ |

| Stille Reaction | Organostannane, Aryl/Vinyl Halide | Pd(0) catalyst |

| Suzuki-Miyaura | Organoboron reagent, Aryl/Vinyl Halide | Pd catalyst, Base |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction specifically for the formation of carbon-nitrogen bonds. wikipedia.orgyoutube.com This reaction has become a vital tool for the synthesis of amino-substituted 1,5-naphthyridines, which are important intermediates and final products in drug discovery. nih.govmdpi.com The reaction involves coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgcapes.gov.br

For the synthesis of 2-amino-1,5-naphthyridine derivatives, a palladium-catalyzed amination of the corresponding 2-chloro or 2-bromo-1,5-naphthyridine (B1331438) is a common strategy. mdpi.com The use of specialized phosphine (B1218219) ligands, such as XantPhos or BINAP, is often necessary to achieve high yields and good selectivity. nih.govmdpi.com The reaction conditions, including the choice of base and solvent, are critical for the successful amination of the naphthyridine scaffold. youtube.com This methodology has been successfully applied to produce a variety of substituted 2-amino-1,5-naphthyridines. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Ligand System | Product Type |

| Halogenated 1,5-Naphthyridine | Amine | Palladium catalyst, XantPhos | 2-Amino-1,5-naphthyridine derivative |

| Bromo-1,5-Naphthyridine | Tetrahydropyran-amide | Palladium catalyst, BINAP | Amide-containing 1,5-naphthyridine |

Green Chemistry Approaches in 1,5-Naphthyridine Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. rsc.org Green chemistry principles, such as the use of alternative energy sources and benign reaction media, have been applied to the synthesis of 1,5-naphthyridines. researchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govresearchgate.net The application of microwave-assisted synthesis has been reported for various naphthyridine isomers, including 1,6- and 1,8-naphthyridines. nih.govacs.orgajrconline.org For instance, the microwave-mediated intramolecular Diels-Alder reaction of o-furyl(allylamino)pyridines has been used to create fused 1,5-naphthyridine systems. mdpi.com This technique offers a significant advantage for the rapid generation of libraries of compounds for biological screening. acs.org

The development of metal-free synthetic routes is a key goal in green chemistry to avoid the use of toxic and expensive heavy metals. A visible-light-catalyzed, metal-free cross-coupling reaction has been reported for the synthesis of complex dibenzo[b,h] nih.govmdpi.comnaphthyridines using an inexpensive organic dye as the catalyst. mdpi.com

Ionic liquids (ILs) have gained attention as environmentally benign solvents and catalysts due to their low vapor pressure, thermal stability, and recyclability. researchgate.netnih.gov The Friedlander reaction, a classic method for synthesizing quinolines and naphthyridines, has been successfully performed using basic ionic liquids as both the solvent and catalyst for the preparation of 1,8-naphthyridine (B1210474) derivatives. nih.gov This approach avoids the use of hazardous acid or base catalysts and allows for easy recovery and reuse of the ionic liquid. nih.gov Furthermore, one-pot, three-component reactions in aqueous media or catalyzed by sulfamic acid have been developed for the efficient synthesis of chromeno[4,3-b] nih.govmdpi.comnaphthyridine derivatives, highlighting the move towards greener and more efficient synthetic protocols. mdpi.com

Mechanistic Elucidation of Synthetic Pathways and Transformations

Computational Investigations of Reaction Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the reaction coordinates and identifying the energetic profiles of 1,5-naphthyridine (B1222797) synthesis. These investigations provide insights that are often inaccessible through experimental means alone.

For example, combined experimental and computational studies on the Lewis acid-promoted reaction between N-(3-pyridyl)aldimines and alkynes have shed light on the mechanism of 1,5-naphthyridine formation. acs.org These studies suggest that the reaction proceeds not through a concerted [4+2] cycloaddition, but via a stepwise mechanism involving the formation of a 3-azatriene intermediate. acs.org The presence of the nitrogen atom in the pyridine (B92270) ring influences the electronic distribution, favoring this stepwise pathway. acs.org

In contrast, the reaction of the same N-(3-pyridyl)aldimines with olefins like styrene (B11656) appears to follow an asynchronous [4+2] cycloaddition mechanism. acs.org Computational modeling helps to delineate these divergent pathways and explain the factors that favor one over the other.

DFT calculations are also employed to understand the halogenation of 1,5-naphthyridine scaffolds. Such studies indicate that processes like C-halogen bond formation can occur through an SNAr pathway, with phosphine (B1218219) elimination being the rate-determining step. researchgate.net These computational models can account for differences in reactivity based on substituent positions. researchgate.net

Table 1: Computational Methods in 1,5-Naphthyridine Synthesis Research

| Research Area | Computational Method | Key Findings |

|---|---|---|

| Cycloaddition of N-(3-pyridyl)aldimines and acetylenes | DFT Calculations | Suggests a stepwise mechanism via a 3-azatriene intermediate. acs.org |

| Cycloaddition of N-(3-pyridyl)aldimines and olefins | DFT Calculations | Favors an asynchronous [4+2] cycloaddition mechanism. acs.org |

| Halogenation of Pyridines | DFT Calculations | Indicates an SNAr pathway with phosphine elimination as the rate-determining step. researchgate.net |

Transition State Analysis in 1,5-Naphthyridine Formation

The geometry and energy of transition states are critical in determining the feasibility, rate, and selectivity of a reaction. In the context of 1,5-naphthyridine synthesis via cycloaddition, transition state analysis has been a key area of focus.

In the aza-Diels-Alder (Povarov) reaction for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives, both theoretical and experimental studies have confirmed that the reaction proceeds in a regio- and stereoselective manner through endo transition states. nih.gov This preference for the endo approach is a common feature in Diels-Alder reactions and is attributed to secondary orbital interactions that stabilize the endo transition state relative to the exo alternative. nih.govmasterorganicchemistry.com

For instance, the reaction between imines derived from 3-aminopyridines and olefins like styrenes yields tetrahydro-1,5-naphthyridines with control over two stereocenters, a direct consequence of the cycloaddition proceeding through these favored endo transition states. nih.gov Subsequent aromatization then leads to the corresponding 1,5-naphthyridine. nih.gov

Table 2: Transition State Characteristics in 1,5-Naphthyridine Synthesis

| Reaction Type | Favored Transition State | Outcome |

|---|---|---|

| Aza-Diels-Alder (Povarov) Reaction | Endo | Regio- and stereoselective formation of tetrahydro-1,5-naphthyridines. nih.gov |

| [4+2] Cycloaddition with Glyoxalate Derivatives | Endo | Controlled formation of glyoxalate-derived 1,5-naphthyridines. nih.gov |

Stereochemical and Regiochemical Control in Synthesis

Achieving specific stereochemistry and regiochemistry is a hallmark of sophisticated organic synthesis. For a molecule like 6-Methoxy-1,5-naphthyridin-4-ol, the placement of the methoxy (B1213986) and hydroxyl groups is non-negotiable, demanding high regiochemical control.

Regiochemical Control: The Gould-Jacobs reaction is a prime example where regiochemistry is paramount. The cyclization of the (pyridyl)aminomethylenemalonate intermediate, formed from a substituted 3-aminopyridine (B143674), must occur in a specific orientation to yield the desired 1,5-naphthyridine rather than the isomeric 1,7-naphthyridine (B1217170). The electronic nature of the substituents on the pyridine ring plays a crucial role in directing this cyclization. wikipedia.orgresearchgate.net For the synthesis of this compound, one would start with 5-methoxy-3-aminopyridine. The cyclization is directed by the electronic effects of the methoxy group and the pyridine nitrogen, leading to the formation of the 4-oxo-1,5-naphthyridine skeleton. nih.gov

Stereochemical Control: Stereochemical control is most evident in the synthesis of precursors via cycloaddition reactions. The Diels-Alder reaction is inherently stereospecific, meaning the stereochemistry of the dienophile is faithfully transferred to the product. masterorganicchemistry.com When N-(3-pyridyl)aldimines react with vinyl acetamide, a racemic mixture of the cis isomers of the resulting tetrahydro-1,5-naphthyridine is formed, demonstrating the preservation of relative stereochemistry. nih.gov The selective generation of three stereogenic centers has been achieved in intramolecular [4+2] cycloaddition reactions, showcasing a high degree of stereocontrol. mdpi.comnih.gov Although these chiral centers are often lost upon aromatization to the final naphthyridine, their controlled formation is crucial for the synthesis of related, non-aromatic analogs or for influencing the final substitution pattern.

Chemical Reactivity and Functionalization of 6 Methoxy 1,5 Naphthyridin 4 Ol Derivatives

Electrophilic Substitution Reactions on the Naphthyridine Ring

The electron-deficient character of the 1,5-naphthyridine (B1222797) ring system generally makes it resistant to electrophilic aromatic substitution (SEAr) reactions. Such reactions, like nitration, typically require harsh conditions and may occur on a fused benzene (B151609) ring if present. nih.gov However, electrophilic attack on the nitrogen atoms is a common and synthetically useful pathway. nih.gov

The nitrogen atoms in the 1,5-naphthyridine ring possess lone pairs of electrons that can react with electrophiles. nih.gov N-alkylation and N-acylation are fundamental reactions for modifying the properties of the naphthyridine core.

Alkylation of 1,5-naphthyridines with alkyl halides readily produces the corresponding N-alkylated derivatives, often proceeding through quaternary salt intermediates. nih.gov For 6-methoxy-1,5-naphthyridin-4-ol, which exists in tautomeric equilibrium with 6-methoxy-1,5-naphthyridin-4(1H)-one, alkylation can occur on either the N1 or N5 nitrogen. The N1 position is generally a common site for these reactions. nih.gov Similarly, N-acylation can be achieved using various acylating agents. The reactivity of the N1 nitrogen as a nucleophile has been exploited to react with a wide range of electrophiles including isocyanates and tosyl halides to create diverse compound libraries based on the 1,5-naphthyridine scaffold. nih.gov

Table 1: Examples of N-Alkylation Reactions on the 1,5-Naphthyridine Core This table presents general examples of N-alkylation on the broader 1,5-naphthyridine class to illustrate the reaction type.

| Reactant | Reagent | Conditions | Product | Reference |

| 1,5-Naphthyridinone Derivative | 2-Bromoethanol | Cs2CO3 | N-alkylated 1,5-naphthyridine | nih.gov |

| 1,5-Naphthyridine-2,6-dione | 1-Bromooctane | Cs2CO3 | N,N'-dialkylated 1,5-naphthyridine-2,6-dione | nih.gov |

| Tetrahydro-1,5-naphthyridine | Isocyanates, Tosyl halides | - | N-functionalized tetrahydro-1,5-naphthyridines | nih.gov |

| Fused Dihydro nih.govresearchgate.netnaphthyridine | Iodoethane | DMSO | N-alkylated fused tetrahydro nih.govresearchgate.netnaphthyridine | nih.gov |

Direct electrophilic halogenation on the carbon atoms of the naphthyridine ring is uncommon due to the ring's deactivation. A more prevalent and synthetically useful method for introducing a halogen is through the conversion of the hydroxyl group at the 4-position. The 4-ol moiety of this compound can be transformed into a 4-chloro derivative using standard chlorinating agents like phosphorus oxychloride (POCl3). nih.gov This 4-chloro derivative is a versatile intermediate for subsequent nucleophilic substitution reactions.

Furthermore, the synthesis of derivatives such as ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate demonstrates that halogen atoms can be incorporated into the ring system, creating valuable synthons for cross-coupling and substitution reactions. bldpharm.com Another important transformation is the conversion of the 4-ol to a triflate (trifluoromethanesulfonate) group. The compound 6-methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate (B1224126) is a key intermediate where the triflate serves as an excellent leaving group for nucleophilic substitutions. sigmaaldrich.com

Nucleophilic Substitution Reactions

The electron-deficient nature of the 1,5-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2, C4, and C6 positions, especially when a good leaving group is present. nih.govnih.gov The 4-position of this compound derivatives is activated for such substitutions.

Amination of the 1,5-naphthyridine core can be achieved through several strategies. A primary method involves the SNAr reaction of a 4-halo-6-methoxy-1,5-naphthyridine with various primary or secondary amines. nih.gov This reaction is often facilitated by microwave assistance. nih.gov The availability of 6-methoxy-1,5-naphthyridin-4-amine (B2364427) as a commercial product underscores the viability of this transformation. sigmaaldrich.com

Another classic method is the Chichibabin amination. Studies have shown that the amination of 1,5-naphthyridine with potassium amide in liquid ammonia (B1221849) results in the formation of an adduct at the C4 position under thermodynamically controlled conditions, which can then be oxidized to yield the corresponding 4-amino-1,5-naphthyridine. wur.nl

Table 2: Representative Amination Strategies for 1,5-Naphthyridine Derivatives

| Substrate | Reagent | Conditions | Product | Reference |

| 4-Chloro-1,5-naphthyridine derivatives | Various amines | Microwave-assisted | 4-Amino-1,5-naphthyridine derivatives | nih.gov |

| 1,5-Naphthyridine | KNH2 / liq. NH3, then KMnO4 | Thermodynamic control, oxidation | 4-Amino-1,5-naphthyridine | wur.nl |

| 2-Bromo-1,5-naphthyridine (B1331438) | KNH2 / liq. NH3, then KMnO4 | SN(AE) ipso substitution | 2-Amino-1,5-naphthyridine | wur.nl |

The introduction of a cyano group onto the naphthyridine ring, typically at the 4-position, is accomplished via nucleophilic substitution of a suitable precursor. A 4-halo or 4-triflate derivative of 6-methoxy-1,5-naphthyridine serves as an excellent substrate for this transformation. The reaction proceeds by displacing the leaving group with a cyanide source, such as sodium or potassium cyanide, often with the aid of a palladium catalyst in what is known as the Rosenmund-von Braun reaction. While specific examples for the this compound core are not detailed in the provided literature, this represents a standard and predictable reaction pathway for this class of compounds. An analogous two-step synthesis has been used to prepare a cyano benzo[b] nih.govresearchgate.netnaphthyridine derivative. nih.gov

Side-Chain Modifications and Derivatization

Beyond reactions directly on the heterocyclic core, the functional groups attached to the this compound scaffold provide numerous opportunities for further modification and derivatization. The 4-ol group can be converted into a variety of other functionalities, which then serve as handles for building molecular complexity.

Key synthetic intermediates derived from this compound significantly expand its synthetic utility. The transformation of the 4-position into a boronic acid, carboxylic acid, or carbaldehyde opens up access to a wide array of subsequent chemical reactions. bldpharm.combldpharm.comsigmaaldrich.com For instance, the boronic acid derivative can participate in Suzuki cross-coupling reactions to form carbon-carbon bonds, while the carbaldehyde is a precursor for reactions such as Wittig olefination, aldol (B89426) condensation, or reductive amination. The carboxylic acid can be converted to amides, esters, or other related functional groups.

Table 3: Key Derivatives of 6-Methoxy-1,5-naphthyridine and Their Synthetic Potential

| Derivative | CAS Number | Potential Subsequent Reactions | Reference |

| 6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate | N/A | Nucleophilic Aromatic Substitution (e.g., amination, cyanation), Cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | sigmaaldrich.com |

| 6-Methoxy-1,5-naphthyridine-4-carbaldehyde | 881657-74-5 | Reductive amination, Wittig reaction, Grignard reaction, Oxidation to carboxylic acid | sigmaaldrich.com |

| 6-Methoxy-1,5-naphthyridin-4-ylboronic acid | N/A | Suzuki cross-coupling | bldpharm.com |

| 6-Methoxy-1,5-naphthyridine-4-carboxylic acid | 1211522-19-8 | Amide coupling, Esterification, Reduction to alcohol | bldpharm.com |

| Ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate | 724788-64-1 | Nucleophilic substitution, Cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) | bldpharm.com |

Oxidative and Reductive Transformations

The chemical behavior of this compound and its derivatives in oxidative and reductive transformations is a critical aspect of their synthetic utility and potential applications. These reactions can modify the electronic properties and three-dimensional structure of the naphthyridine core, offering pathways to novel analogues with diverse functionalities. Research in this area, while not extensive for this specific molecule, draws parallels from the broader class of 1,5-naphthyridines and related heterocyclic systems.

Oxidative Transformations

Oxidative reactions of this compound derivatives can target either the naphthyridine ring system or the hydroxyl group, leading to a variety of functionalized products.

One of the primary oxidative transformations for heteroaromatic nitrogen compounds is the formation of N-oxides . The nitrogen atoms in the 1,5-naphthyridine ring can be oxidized to their corresponding N-oxides using various oxidizing agents. This transformation is significant as it can activate the naphthyridine ring for subsequent nucleophilic substitution reactions. nih.govnih.gov For the broader class of 1,5-naphthyridines, reagents such as peracids (e.g., m-chloroperoxybenzoic acid, mCPBA) are commonly employed for N-oxidation. nih.gov The presence of the electron-donating methoxy (B1213986) and hydroxyl groups on the this compound scaffold would influence the regioselectivity of N-oxidation.

Another potential oxidative pathway is the aromatization of partially reduced derivatives . Should a synthetic route yield a tetrahydro-6-methoxy-1,5-naphthyridin-4-ol, its oxidation would lead to the fully aromatic this compound. Common reagents for such dehydrogenation reactions include manganese dioxide (MnO2) or potassium permanganate (B83412) (KMnO4), which are utilized in the synthesis of the 1,5-naphthyridine core itself via Skraup-type reactions. nih.gov

While no specific studies detailing the direct oxidation of the 4-hydroxyl group of this compound to a ketone (6-methoxy-1,5-naphthyridin-4(1H)-one) were found, this transformation is a fundamental reaction in organic chemistry. Standard oxidizing agents for secondary alcohols could potentially be employed, although the electronic nature of the heterocyclic ring would play a significant role in the reaction's feasibility and outcome.

Table 1: Potential Oxidative Transformations of this compound Derivatives

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | m-CPBA or other peracids | This compound-1-oxide and/or this compound-5-oxide | N-Oxidation |

| 1,2,3,4-Tetrahydro-6-methoxy-1,5-naphthyridin-4-ol | MnO₂, KMnO₄ | This compound | Aromatization/Dehydrogenation |

Note: This table is based on the general reactivity of 1,5-naphthyridines and related heterocycles, as direct experimental data for this compound was not available in the reviewed literature.

Reductive Transformations

Reductive processes involving this compound derivatives primarily focus on the hydrogenation of the naphthyridine ring.

Catalytic hydrogenation represents a key reductive transformation for the 1,5-naphthyridine scaffold. The asymmetric hydrogenation of substituted 1,5-naphthyridines has been successfully achieved using chiral ruthenium diamine complexes as catalysts. nih.gov This methodology allows for the efficient synthesis of chiral 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantioselectivity. nih.gov Applying such a reaction to this compound would be expected to yield the corresponding tetrahydro derivative, introducing chirality to the molecule. The specific stereochemical outcome would be dependent on the chiral ligand employed in the catalytic system.

The reduction of the 4-hydroxyl group is another conceivable reductive pathway, though less commonly explored for this class of compounds in the available literature. Standard conditions for the reduction of benzylic-type alcohols could potentially be investigated.

Table 2: Potential Reductive Transformations of this compound Derivatives

| Starting Material | Reagent(s)/Catalyst | Product | Transformation Type |

| This compound | H₂, Chiral Ru-diamine complex | (S)- or (R)-6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridin-4-ol | Asymmetric Catalytic Hydrogenation |

Note: This table is based on documented reactions for the broader class of 1,5-naphthyridines, as direct experimental data for this compound was not available in the reviewed literature.

Pharmacological and Biological Research on 6 Methoxy 1,5 Naphthyridin 4 Ol and Naphthyridine Analogues

Antimicrobial Activities and Mechanisms of Action

Naphthyridine derivatives have shown considerable promise as antimicrobial agents, with a range of activities against various pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Derivatives of the 1,5-naphthyridine (B1222797) core structure have demonstrated notable antibacterial activity. For instance, novel oxabicyclooctane-linked tricyclic-1,5-naphthyridinone compounds have shown potent activity against Gram-positive bacteria like Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. nih.gov These compounds also exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov

In a separate study, certain 1,4-dihydro mdpi.commdpi.comnaphthyridine derivatives were synthesized and tested against clinically relevant Gram-positive and Gram-negative bacteria. nih.govresearchgate.net One of the most active compounds demonstrated an antibacterial profile comparable to established antibiotics like trovafloxacin, moxifloxacin, and ciprofloxacin (B1669076), with a significant MIC90 value of 1.95μg/mL against S. aureus ATCC 25923, E. coli ATCC 35218, and E. coli ATCC 25922. nih.govresearchgate.net

Furthermore, other naphthyridine derivatives have shown varied but significant antibacterial effects. A 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) derivative displayed moderate activity against E. coli and high activity against S. pyogenes. mdpi.com Another derivative, 7-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, showed very good antibacterial activity against multidrug-resistant strains of Streptococcus pneumoniae. mdpi.com

| Naphthyridine Derivative | Bacterial Strain(s) | Activity/MIC Value |

|---|---|---|

| Oxabicyclooctane-linked tricyclic-1,5-naphthyridinone | Staphylococcus aureus | MIC 0.25 μg/mL |

| 1,4-dihydro mdpi.commdpi.comnaphthyridine derivative (Compound 14) | S. aureus ATCC 25923, E. coli ATCC 35218, E. coli ATCC 25922 | MIC90 1.95μg/mL |

| 2-chloro-1,8-naphthyridine-3-carbaldehyde | E. coli, S. pyogenes | Moderate activity against E. coli, high activity against S. pyogenes |

| 7-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | Multidrug-resistant Streptococcus pneumoniae | Very good activity |

Antifungal Properties

Certain naphthyridine analogues have also been investigated for their antifungal potential. One such compound, 4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile, demonstrated strong fungicidal activity against Aspergillus niger. mdpi.com However, it was found to be inactive against Fusarium oxysporum. mdpi.com Another example is Hadranthine A, a naphthyridine alkaloid, which was active against Candida albicans with a MIC of 20 μg/mL. nih.gov

Inhibition of Bacterial Type II Topoisomerases (DNA Gyrase, Topoisomerase IV)

A primary mechanism of action for the antibacterial effects of many naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are essential for bacterial DNA replication, transcription, and cell division. nih.govresearchgate.net DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is crucial for decatenating daughter chromosomes following replication. mdpi.comresearchgate.net

For example, a series of 3-fluoro-6-methoxy-1,5-naphthyridine derivatives containing an oxabicyclooctane linker were synthesized as inhibitors of bacterial type II topoisomerases and showed broad-spectrum antibacterial activity. mdpi.com Similarly, a potent 1,4-dihydro mdpi.commdpi.comnaphthyridine derivative was identified as a strong inhibitor of E. coli DNA gyrase. nih.govresearchgate.net Docking studies confirmed a strong interaction between this compound and the E. coli DNA gyrase enzyme. nih.govresearchgate.net

Modulation of Efflux Pumps in Antimicrobial Resistance

Efflux pumps are membrane proteins that bacteria use to expel toxic substances, including antibiotics, contributing significantly to antimicrobial resistance. nih.govnih.gov Some naphthyridine derivatives have been investigated for their potential to modulate these pumps. While direct evidence for 6-Methoxy-1,5-naphthyridin-4-ol is limited, the broader class of compounds is relevant to this area of research. Efflux pump inhibitors can be used as adjuvants with antibiotics to restore their efficacy against resistant strains. nih.gov For example, the pyrano-pyridine derivative MBX2319 acts as a potent inhibitor of the RND efflux system in Enterobacteriaceae, reducing the MICs of antibiotics like ciprofloxacin and levofloxacin. nih.gov

Anticancer Activities and Molecular Pathways

In addition to their antimicrobial properties, naphthyridine derivatives have emerged as a promising class of compounds in anticancer research.

Apoptosis Induction and Cell Cycle Arrest

A key mechanism through which anticancer agents exert their effects is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govmdpi.com Research has shown that certain naphthyridine analogues can trigger these cellular processes.

For instance, canthin-6-one, a 1,5-naphthyridine alkaloid, was found to activate apoptosis and necrosis in human myeloid leukemia cells. nih.gov It also induced cell cycle arrest at the G0/G1 and G2 phases. nih.gov Similarly, the flavonoid prunetrin (B192197) has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in liver cancer cells. mdpi.com While not a naphthyridine itself, the study of such compounds provides a framework for understanding the mechanisms of action of potential anticancer agents.

The study of ethyl-p-methoxycinnamate (EPMC) also provides relevant insights. EPMC was found to inhibit the division of cholangiocarcinoma cells and induce apoptosis. nih.gov Flow cytometry analysis revealed that EPMC caused cell cycle arrest at the G2/M phase. nih.gov

| Compound | Cancer Cell Line | Mechanism of Action |

|---|---|---|

| Canthin-6-one | Human myeloid leukemia cells | Apoptosis and necrosis induction, cell cycle arrest at G0/G1 and G2 phases |

| Prunetrin | Hep3B liver cancer cells | Cell cycle arrest at G2/M phase, apoptosis induction |

| Ethyl-p-methoxycinnamate (EPMC) | Cholangiocarcinoma (CL-6) cells | Cell cycle arrest at G2/M phase, apoptosis induction |

Topoisomerase Inhibition

Topoisomerases are essential nuclear enzymes that manage the topological state of DNA during critical cellular processes like replication and transcription, making them validated targets for anticancer drugs. nih.gov Certain naphthyridine derivatives have been investigated as topoisomerase inhibitors. These agents, often referred to as "poisons," act by stabilizing the transient covalent complex formed between the topoisomerase enzyme and DNA (TOP1-DNA cleavage complexes or TOP1ccs), which leads to lethal double-strand breaks and subsequent cell death. nih.gov

While direct studies on this compound are not prominent in publicly available literature, research on related polycyclic structures highlights the potential of the broader naphthyridine family. For instance, dibenzo[c,h] nih.govnih.govnaphthyridinediones were designed as Topoisomerase I (Top1) inhibitors. However, expanding the five-membered C-ring of the highly active indenoisoquinoline series into a six-membered lactam ring in these naphthyridinediones was found to be detrimental to both Top1 inhibitory and antiproliferative activities. google.com Conversely, their isomers, dibenzo[c,h] nih.govnih.govnaphthyridinediones, were found to retain the potent Top1 inhibitory activity characteristic of the parent indenoisoquinolines. google.com

Table 1: Activity of Naphthyridine Analogues as Topoisomerase Inhibitors This table is interactive. You can sort and filter the data.

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Dibenzo[c,h] nih.govnih.govnaphthyridinediones | Topoisomerase I | Retained the potent Top1 inhibitory activity of parent indenoisoquinolines. | google.com |

| Dibenzo[c,h] nih.govnih.govnaphthyridinediones | Topoisomerase I | Expansion of the C-ring to a six-membered lactam adversely affected Top1 inhibition. | google.com |

| 4-alkoxy-2-aryl-6,7-dimethoxyquinolines | Topoisomerase I | Designed based on structural features of known TOP1 poisons to stabilize TOP1-DNA cleavage complexes. | nih.gov |

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are fundamental to cell division, structure, and transport. Their disruption is a well-established anticancer strategy. Several naphthyridine analogues have been identified as potent inhibitors of tubulin polymerization, often acting at the colchicine (B1669291) binding site.

Research into 2-phenyl-1,8-naphthyridin-4-ones revealed that these compounds exhibit potent cytotoxic and antitubulin activities. nih.govnih.gov A strong correlation was observed between their ability to inhibit tubulin polymerization and their cytotoxicity against a panel of human tumor cell lines. nih.govnih.gov Specifically, compounds bearing a methoxy (B1213986) group at the 3'-position of the phenyl ring showed significant potency, with GI50 values in the low micromolar to nanomolar range. nih.govnih.gov These compounds were found to be potent inhibitors of tubulin polymerization, with activity comparable to natural antimitotic agents like colchicine and podophyllotoxin. nih.gov

While not a naphthyridine, the structurally related N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline scaffold also demonstrates the importance of the methoxy group. These compounds were developed as potent tubulin polymerization inhibitors that target the colchicine site, with some analogues showing high potency in cellular assays with GI50 values in the nanomolar range. medchemexpress.comnih.gov The presence of the 6-methoxy group in these active compounds suggests its potential role in binding interactions within the tubulin protein.

Table 2: Tubulin Polymerization Inhibition by Naphthyridine and Related Analogues This table is interactive. You can sort and filter the data.

| Compound Series | Key Structural Feature | IC50 / Activity | Reference |

|---|---|---|---|

| 2-Phenyl-1,8-naphthyridin-4-ones | 3'-Methoxy group on phenyl ring | Potent inhibition, comparable to colchicine | nih.govnih.gov |

| N-aryl-1,2,3,4-tetrahydroquinolines | 6-Methoxy group | IC50 of 0.85 μM for lead compound (4a) | medchemexpress.comnih.gov |

| Tubulin polymerization-IN-6 | N/A | IC50 of 1.09 μM | nih.gov |

Protein Kinase Inhibition (e.g., EGFR, DYRK1A, JAK Kinases)

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The naphthyridine scaffold has proven to be a versatile template for designing potent and selective kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR is a tyrosine kinase whose aberrant activation drives the growth of several cancers. Studies on 6-substituted-4-anilino nih.govnih.gov and nih.govnih.gov naphthyridine-3-carbonitriles have explored their potential as EGFR kinase inhibitors. The results indicated that compounds with a 1,7-naphthyridine (B1217170) core structure could maintain high potency, whereas the corresponding 1,8-naphthyridine (B1210474) analogues were significantly less active. nih.gov This highlights the sensitivity of the EGFR kinase domain to the specific isomeric arrangement of the naphthyridine core.

Dual-Specificity Tyrosine-Regulated Kinase 1A (DYRK1A) Inhibition: DYRK1A is implicated in neurological disorders and, more recently, in regulating pancreatic β-cell proliferation, making it a target for diabetes therapy. nih.gov Research on harmine (B1663883), a β-carboline alkaloid structurally related to naphthyridines, has guided the development of DYRK1A inhibitors. Optimization of the harmine scaffold showed that replacing the 1-methyl group with a hydroxyl substituent (which can exist as a pyridone tautomer, analogous to the '-ol' in the title compound) led to a dramatic reduction in DYRK1A inhibitory activity. nih.gov This suggests that the 4-ol/4-one tautomerism in this compound could be a critical, and potentially negative, determinant of its interaction with the DYRK1A kinase.

Janus Kinase (JAK) Inhibition: The JAK family of kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling pathways that regulate immune and inflammatory responses. nih.gov Consequently, JAK inhibitors are effective in treating autoimmune diseases. Naphthyridine compounds have been successfully developed as JAK inhibitors. nih.gov Research on a related hydroxypyridine compound, which is a structural alert for the title compound, indicated that the hydroxypyridine tautomer exists in a "stretched" conformation that cannot be accommodated in the kinase binding site for steric reasons and cannot form the critical hydrogen bonds required for potent inhibition. nih.gov Its corresponding methoxy derivative, which is locked in a "compact" conformation, was found to be a potent JAK inhibitor with IC50 values in the nanomolar range. nih.gov This provides strong evidence that this compound itself is unlikely to be a potent JAK inhibitor, whereas its O-methylated form might be.

Table 3: Kinase Inhibition by Naphthyridine Analogues This table is interactive. You can sort and filter the data.

| Kinase Target | Naphthyridine Series | Key Findings | Reference |

|---|---|---|---|

| EGFR | 4-Anilino nih.govnih.gov and nih.govnih.gov naphthyridines | 1,7-Naphthyridine core retained high potency; 1,8-naphthyridine core was less active. | nih.gov |

| DYRK1A | Harmine Analogues (related scaffold) | Replacement of 1-methyl with a hydroxyl group (pyridone tautomer) abolished activity. | nih.gov |

| JAK | Pyridine (B92270)/Hydroxypyridine Analogues | Methoxy derivative was a potent inhibitor (IC50 77-102 nM); corresponding hydroxypyridine was inactive due to conformation. | nih.gov |

DNA Intercalation and Telomerase Inhibition

DNA Intercalation: Intercalation involves the insertion of a planar molecule between the base pairs of DNA, which can disrupt DNA replication and transcription, leading to cytotoxic effects. The planarity of the fused naphthyridine ring system makes it a candidate for this mode of action. While direct evidence for this compound is lacking, studies on related planar aromatic systems provide insights. For example, in a series of N-(3-dimethylaminopropyl)naphtho[2,1-b]thiophene-4-carboxamides, which are also planar polycyclic systems, a 6-methoxy substituent was shown to produce a more exothermic binding enthalpy (ΔHB = -7.5 kcal/mol) compared to the unsubstituted parent compound (ΔHB = -5.9 kcal/mol), suggesting it enhances the binding interaction with DNA. nih.gov

Telomerase Inhibition: Telomerase is an enzyme that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. It is overactive in the vast majority of cancer cells, allowing them to bypass normal cellular aging and achieve immortality. Inhibiting telomerase is therefore an attractive anticancer strategy. One approach involves stabilizing G-quadruplex structures that can form in the telomeric DNA sequence, thereby blocking telomerase access. While there is no specific data on this compound, other small molecules like psoralen-containing oligonucleotides have been shown to effectively inhibit telomerase by cross-linking to human telomere DNA. caymanchem.com The potential for planar naphthyridine systems to bind and stabilize these G-quadruplex structures remains an area of interest.

Antiviral Applications

The structural diversity of naphthyridine derivatives has led to their investigation against various viral targets. Their ability to mimic endogenous purines allows them to interact with viral enzymes crucial for replication.

The human immunodeficiency virus (HIV) remains a major global health challenge, and the development of new antiretroviral agents is a continuous effort. Naphthyridine-based compounds have been explored as potential anti-HIV agents, particularly as inhibitors of reverse transcriptase. For instance, a series of 5-alkyl-6-(1-naphthylmethyl)pyrimidin-4(3H)-ones, which are structurally distinct but share the heterocyclic nature, were evaluated for their in vitro anti-HIV activities. nih.gov Several compounds in this series showed moderate to good activity against wild-type HIV-1, with the most potent analogue exhibiting an IC50 value of 0.21 μM. nih.gov Structure-activity relationship studies indicated that the substituents on the pyrimidine (B1678525) ring were crucial for potent activity. nih.gov Although this data does not directly involve a naphthyridine core, it highlights the potential of related nitrogen-containing heterocyclic systems in the anti-HIV field.

Anti-inflammatory and Immunomodulatory Potentials

The role of naphthyridine analogues in modulating the immune system is an area of growing research, largely linked to their ability to inhibit key signaling pathways, such as the JAK-STAT pathway mentioned previously. Inhibition of JAK kinases can block the signaling of numerous pro-inflammatory cytokines, making it a powerful strategy for treating inflammatory and autoimmune diseases. nih.gov

Beyond kinase inhibition, some alkaloids containing related ring structures have demonstrated direct anti-inflammatory effects. For example, 4-methoxy-5-hydroxycanthin-6-one, an alkaloid found in P. quassioides that contains an indolo[3,2,1-de] nih.govnih.govnaphthyridine core, has shown anti-inflammatory activity. It was found to reduce the lipopolysaccharide (LPS)-induced release of the pro-inflammatory cytokine TNF-α and the production of nitric oxide (NO) in macrophage cells. In animal models of inflammation, this compound also reduced paw swelling and alleviated experimental colitis.

Furthermore, the methoxy group itself has been shown in various molecular contexts to contribute to anti-inflammatory activity. Studies on polymethoxylated flavones from citrus peels have demonstrated that these compounds possess anti-inflammatory properties in both in vivo and in vitro models. This suggests that the 6-methoxy substitution on the 1,5-naphthyridine ring could contribute favorably to potential anti-inflammatory or immunomodulatory effects.

Table 4: Anti-inflammatory Activity of Related Compounds This table is interactive. You can sort and filter the data.

| Compound | Biological Model | Effect | Reference |

|---|---|---|---|

| 4-methoxy-5-hydroxycanthin-6-one | LPS-induced RAW 264.7 macrophages | Reduced TNF-α release and NO production | |

| 4-methoxy-5-hydroxycanthin-6-one | Rat model of CFA-induced arthritis | Reduced paw swelling | |

| Heptamethoxyflavone | LPS-challenge in mice | Inhibited TNF-α response |

Modulation of Inflammatory Pathways

Naphthyridine analogues have been investigated for their ability to modulate inflammatory processes. One such analogue, the alkaloid 4-methoxy-5-hydroxycanthin-6-one, found in P. quassioides, has demonstrated anti-inflammatory properties. caymanchem.com Research has shown that this compound can reduce the release of tumor necrosis factor-alpha (TNF-α) and the production of nitric oxide (NO) in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) at concentrations of 10, 30, and 100 µM. caymanchem.com In a rat model of arthritis induced by complete Freund's adjuvant (CFA), this compound was also found to reduce paw swelling. caymanchem.com Furthermore, it has been shown to alleviate experimental colitis by regulating bile acid profiles and signaling pathways associated with inflammation, such as FXR/NLRP3. caymanchem.com

Another related compound, 1-(4-methoxy-6-methyl-2-pyrimidinyl)-3-methyl-5-methoxypyrazole (DA-398), has also been identified as a new anti-inflammatory agent. nih.gov

Neurological Disorder Research

The impact of naphthyridine derivatives on the central nervous system has been a significant area of study, with research exploring their potential in treating complex neurological and psychiatric conditions. nih.gov Natural alkaloids containing the naphthyridine scaffold have been noted for their effects on the central nervous system, including hypnotic and sedative activities. nih.gov Synthetic analogues have been developed and tested for a range of neurotropic activities. nih.gov

Alzheimer's Disease and Neurodegenerative Disorders

The development of effective treatments for neurodegenerative diseases like Alzheimer's is a major challenge. nih.govfrontiersin.org Research has focused on various biological pathways, including the inhibition of phosphodiesterase 5 (PDE5), an enzyme that hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), which is involved in learning and memory processes. nih.govnih.gov

A series of novel PDE5 inhibitors based on a 1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine scaffold has been developed. nih.govnih.gov One of the most potent compounds in this series, 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine-8-carbonitrile, exhibited a very high in vitro inhibitory activity (IC₅₀) of 0.056 nM and showed good efficacy in a mouse model of Alzheimer's disease. nih.govnih.gov This line of research highlights the potential of the naphthyridine scaffold in developing therapies for neurodegenerative conditions. nih.gov

Antidepressant and Anticonvulsant Activities

Several naphthyridine analogues have been synthesized and evaluated for their potential as antidepressant and anticonvulsant agents.

In a study on 5-piperazinopyrazolo[3,4-c]-2,7-naphthyridines, several compounds showed significant anticonvulsant activity against seizures induced by pentylenetetrazole, with some being more effective than the reference drug ethosuximide. nih.gov The presence of a diphenylmethyl group in the piperazine (B1678402) ring was found to be beneficial for this activity. nih.gov Some of these compounds also exhibited antidepressant-like effects in the forced swimming test. nih.gov

Another study focused on 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, which showed antidepressant-like effects in both the forced swim test and the tail suspension test in mice. nih.gov Its mechanism is suggested to be linked to the serotonergic system. nih.gov Additionally, novel naphthoquinone derivatives containing pyrazole (B372694) or pyrimidine fragments have demonstrated both anticonvulsant and prolonged antidepressant properties in preclinical models. researchgate.net

Table 1: Anticonvulsant Activity of Pyrazolo[3,4-c]-2,7-naphthyridine Derivatives

| Compound | Anticonvulsant Activity (vs. Pentylenetetrazole) | Notes |

| Pyrazolo[3,4-c]-2,7-naphthyridines (General Series) | Greater activity than ethosuximide, less effective than diazepam. nih.gov | Do not induce muscle relaxation at tested doses. nih.gov |

| Compounds with Diphenylmethyl Group | Beneficial for anticonvulsant activity. nih.gov | Structure-activity relationship finding. nih.gov |

Other Pharmacological Activities

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new, effective drugs are needed. nih.gov The naphthyridine structure has been identified as a promising platform for designing potent antileishmanial agents. nih.govnih.gov

Research has shown that certain substituted 1,5-naphthyridine derivatives exhibit excellent activity against Leishmania infantum amastigotes, with some compounds showing activity similar to the standard drug amphotericin B and a higher selective index. nih.gov One particular 1,5-naphthyridine compound demonstrated an IC₅₀ value of 0.58 ± 0.03 μM and a high selective index of 271.5. nih.gov These compounds are believed to exert their effect by inhibiting the parasite's type I DNA topoisomerase (TopIB). nih.gov

In another study, a series of 2-(trifluoromethyl)benzo[b] nih.govnih.govnaphthyridin-4(1H)-ones were evaluated. Leishmania mexicana was found to be more sensitive to these compounds than Leishmania braziliensis. nih.gov Three of these compounds showed a notable response against amastigotes, with LD₅₀ values between 19 and 24 µM. nih.gov Furthermore, an in silico screening identified a substituted 6-methoxy-quinalidine with promising nanomolar leishmanicidal activity against L. infantum promastigotes and amastigotes. mdpi.com

Table 2: Antileishmanial Activity of Naphthyridine Analogues

| Compound Series | Target Organism | Activity Metric | Value | Reference |

| 1,5-Naphthyridine derivative 22 | Leishmania infantum amastigotes | IC₅₀ | 0.58 ± 0.03 μM | nih.gov |

| 2-(trifluoromethyl)benzo[b] nih.govnih.govnaphthyridin-4(1H)-ones | Leishmania amastigotes | LD₅₀ | 19 - 24 µM | nih.gov |

Anti-osteoporotic Activity (αvβ3 antagonism)

Integrin αvβ3 is a receptor involved in bone resorption, making it a target for anti-osteoporotic therapies. The synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments has been described as a key step in creating αvβ3 antagonists, indicating the utility of the naphthyridine scaffold in this area. nih.gov

While direct studies on this compound for osteoporosis are limited, research on structurally related compounds provides insight. A study on 6-methoxy benzofuran (B130515) derivatives demonstrated that they can promote bone formation by upregulating BMP-2. nih.gov One derivative, in particular, showed significantly higher efficacy than the existing osteoporosis drug teriparatide in a zebrafish model, providing a foundation for developing new drugs for senile osteoporosis. nih.gov

Anti-allergic and Gastric Antisecretory Effects

While direct pharmacological studies on the anti-allergic and gastric antisecretory effects of this compound are not extensively available in the public domain, research on analogous naphthyridine structures has revealed significant activity in these areas. These studies provide valuable insights into the potential pharmacological profile of the broader naphthyridine class, including the 1,5-naphthyridine scaffold.

Anti-allergic Effects of Naphthyridine Analogues

The structural framework of naphthyridine has been identified as a promising scaffold for the development of novel anti-allergic agents. Research has focused on the ability of these compounds to antagonize histamine (B1213489) receptors and inhibit the release of inflammatory mediators, which are key processes in allergic reactions.

One area of investigation has been the development of 1,8-naphthyridine derivatives as histamine H1 receptor (H1R) antagonists. A study on new 1,8-naphthyridine-3-carboxylic acid derivatives demonstrated their potential as bronchodilators. mdpi.com Compound 5a1 from this series, for instance, showed a promising bronchorelaxant effect in an in vivo model using conscious guinea pigs. mdpi.com This effect is crucial in mitigating the bronchoconstriction that occurs during allergic asthma attacks.

Table 1: Bronchorelaxant Effect of 1,8-Naphthyridine-3-Carboxylic Acid Analogue 5a1

| Compound | Test Model | Effect |

|---|---|---|

| 5a1 | Conscious Guinea Pigs | Promising Bronchorelaxant Effect |

Data from a study on new 1,8-naphthyridine-3-carboxylic acid derivatives. mdpi.com

Furthermore, the anti-inflammatory properties of naphthyridine derivatives contribute to their anti-allergic potential. A study on 1,8-naphthyridine-2-carboxamide (B11912762) derivatives investigated their inhibitory effects on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-treated microglial cells. researchgate.net Several of these compounds significantly inhibited the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in a concentration-dependent manner. researchgate.net The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for the most potent of these compounds. researchgate.net

Table 2: Inhibitory Effects (IC50 in µM) of Selected 1,8-Naphthyridine-2-Carboxamide Derivatives on Pro-inflammatory Mediator Production

| Compound | Inhibition of NO Production (IC50 µM) | Inhibition of TNF-α Production (IC50 µM) | Inhibition of IL-6 Production (IC50 µM) |

|---|---|---|---|

| HSR2101 | > 100 | 25.3 | > 100 |

| HSR2104 | 35.5 | 18.2 | 45.7 |

| HSR2107 | 89.1 | 30.9 | > 100 |

Data from a study on novel 1,8-naphthyridine-2-carboxamide derivatives. researchgate.net

Additionally, research into 1,5-naphthyridine derivatives has identified compounds with potential applications in treating asthma and other allergic diseases. pharmacologyeducation.org For example, a 1,5-naphthyridinyl-oxazolidin-2-one derivative has been studied as a human CCR8 antagonist. pharmacologyeducation.org The CCR8 receptor is considered a potential target for the treatment of such conditions. pharmacologyeducation.org

Gastric Antisecretory Effects of Naphthyridine Analogues

The investigation of naphthyridine derivatives has also extended to their effects on gastric acid secretion. The ability to inhibit gastric acid production is a key therapeutic strategy for managing conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).

A significant study in this area focused on 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which were found to possess potent gastric antisecretory properties in a pyloric-ligated rat model. mdpi.com Two compounds from this series, 35 and 77 , were selected for more detailed evaluation and demonstrated a dose-related reduction in total acid output. mdpi.com

Table 3: Gastric Antisecretory Activity of 2-Oxo-1,8-naphthyridine-3-carboxylic Acid Derivatives in Pyloric-Ligated Rats

| Compound | Effect on Gastric Acid Secretion |

|---|---|

| 4-amino-1-ethyl-1,2-dihydro-2-oxonaphthyridine-3-carboxylic acid ethyl ester (35) | Dose-related lowering of total acid output |

| 1-ethyl-1,2-dihydro-7-methyl-4-(4-methyl-1-piperazinyl)-2-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester (77) | Dose-related lowering of total acid output |

Data from a study on 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives. mdpi.com

While the specific mechanism of action for this series of compounds was not fully elucidated in the study, their ability to inhibit gastric acid secretion highlights the potential of the naphthyridine scaffold in the development of new antisecretory agents. mdpi.com

Structure Activity Relationship Sar Studies and Ligand Design Principles

Impact of Substituents on Biological Efficacy

Systematic modifications of the 1,5-naphthyridine (B1222797) core have revealed that biological activity is highly sensitive to the placement and properties of various functional groups.

For antibacterial applications, substitutions at specific positions have been found to be more favorable. For instance, the introduction of methoxy (B1213986) and cyano (CN) groups at the C-2 position, or halogen and hydroxyl groups at the C-7 position, is generally well-tolerated and can be beneficial for activity. mdpi.com Conversely, substitutions at other carbon atoms on the naphthyridine ring often have a detrimental effect on antibacterial efficacy. mdpi.com The incorporation of a chloro substituent, in particular, has been associated with high activity in some series of compounds. mdpi.com Furthermore, the strategic addition of a fluorinated naphthyridine motif has been shown to robustly enhance antibacterial activity and inhibition of topoisomerase IV. nih.gov

In the context of kinase inhibition, substitutions at the C-4 position have proven pivotal. The development of 1,5-naphthyridin-4-yl-substituted aminothiazoles and pyrazoles led to potent inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). nih.govnih.govresearchgate.net This highlights the importance of introducing specific heterocyclic moieties at this position to achieve potent enzymatic inhibition.

The following table summarizes the impact of various substituents on the biological activity of the 1,5-naphthyridine scaffold based on reported findings.

| Position | Substituent | Effect on Biological Efficacy | Target/Activity |

| C-2 | Methoxy, Cyano (CN) | Generally acceptable/beneficial | Antibacterial |

| C-4 | Aminothiazoles, Pyrazoles | Potent inhibition | ALK5 Kinase |

| C-7 | Halogen, Hydroxyl | Generally acceptable/beneficial | Antibacterial |

| General | Fluorinated Naphthyridine Motif | Enhanced activity | Antibacterial (Topoisomerase IV) |

| General | Chloro Group | Can confer high activity | Antibacterial |

Role of the 6-Methoxy Group and 4-Hydroxyl Group in Receptor Binding

The 6-methoxy and 4-hydroxyl groups are key functional moieties that can significantly influence the molecule's interaction with its biological targets, as well as its physicochemical properties.

The 4-hydroxyl group is a critical hydrogen bonding component. The presence of hydroxyl groups can enhance the solubility of a compound in physiological media and, more importantly, can form directed hydrogen bonds with amino acid residues within a protein's binding site. mdpi.com This ability to act as both a hydrogen bond donor and acceptor is often essential for anchoring a ligand to its receptor and achieving high binding affinity. nih.gov For example, in studies of related compounds, a phenolic hydroxyl group was found to form crucial hydrogen bonds with serine residues in the binding pocket of the D3 receptor, an interaction that was key to the compound's high affinity. researchgate.net Blocking this hydroxyl group, for instance by converting it to a methoxy group, can abolish this critical interaction and lead to a loss of affinity. nih.gov

Pharmacophore Modeling for Naphthyridine Derivatives

Pharmacophore modeling is a powerful computational tool in drug discovery used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model represents the key molecular interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For naphthyridine derivatives, pharmacophore models can be developed through two primary approaches:

Ligand-Based Modeling : This approach is used when the three-dimensional structure of the biological target is unknown. It involves analyzing a set of known active compounds to identify the common chemical features responsible for their activity. mdpi.com By superimposing the structures of potent 1,5-naphthyridine derivatives, a consensus pharmacophore can be generated. This model can then be used as a 3D query to screen large compound libraries for new molecules with the potential for similar biological activity. mdpi.com

Structure-Based Modeling : When the crystal structure of the target protein is available, a pharmacophore model can be derived directly from the binding site. dovepress.com This involves identifying the key interaction points between the protein and a co-crystallized ligand or by analyzing the chemical properties of the active site itself. dovepress.com This type of model provides a detailed map of the features required for potent binding and can guide the rational design of novel derivatives that perfectly complement the target's binding pocket.

Pharmacophore models are also valuable for predicting ADME and toxicity profiles early in the drug discovery process. dovepress.com By creating models for metabolic enzymes like cytochrome P450s, it is possible to predict whether a new naphthyridine derivative is likely to be metabolized by these enzymes, helping to design compounds with better pharmacokinetic properties. dovepress.com

Design Strategies for Enhanced Selectivity and Potency

The rational design of 1,5-naphthyridine derivatives with improved selectivity and potency relies on a combination of SAR data, structural biology, and computational chemistry.

One successful strategy involves the optimization of screening hits . For example, a high-throughput screening hit was optimized to yield novel 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives that were highly potent and selective inhibitors of the ALK5 receptor. nih.govresearchgate.net This process involved iterative chemical synthesis and biological testing to refine the structure for optimal target engagement. The use of X-ray crystallography to determine the binding mode of these inhibitors within the ALK5 active site confirmed the docking models and provided a structural basis for their high affinity, validating the design approach. nih.govresearchgate.net

Another key strategy is scaffold modification and functional group tailoring . To improve kinase selectivity and reduce off-target effects and cytotoxicity, a library of derivatives can be designed and synthesized. researchgate.net This allows for a systematic exploration of how different substituents impact the desired biological activity versus unwanted side effects. For instance, creating a library of derivatives based on a potent but promiscuous kinase inhibitor can lead to the identification of new compounds with a more tailored selectivity profile. researchgate.net

Bioisosteric replacement and motif incorporation is also a valuable technique. The incorporation of a fluorinated naphthyridine DNA-binding motif was shown to enhance antibacterial activity while having a minimal negative impact on the human ether-a-go-go-related gene (hERG) channel, which is often associated with cardiac toxicity. nih.gov This demonstrates how specific chemical motifs can be introduced to improve potency and the safety profile simultaneously.

These design strategies, summarized in the table below, transform the 1,5-naphthyridine scaffold from a starting point into a highly refined therapeutic agent.

| Design Strategy | Approach | Outcome |

| Hit-to-Lead Optimization | Iterative synthesis and testing of analogues based on a screening hit. | Enhanced potency and selectivity (e.g., ALK5 inhibitors). nih.govresearchgate.net |

| Structure-Based Design | Using X-ray crystallography and molecular docking to guide modifications. | Rational design of ligands with confirmed binding modes. nih.govresearchgate.net |

| Library Synthesis | Creating a diverse set of related compounds to explore SAR systematically. | Identification of derivatives with improved selectivity and reduced cytotoxicity. researchgate.net |

| Motif Incorporation | Introducing specific chemical groups or motifs known to confer desirable properties. | Increased potency and improved safety profiles (e.g., fluorinated motifs). nih.gov |

Computational Chemistry and Cheminformatics Approaches in Naphthyridine Research

Quantitative Structure-Activity Relationship (QSAR) Modeling